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molecular formula C12H27IOSi B1649705 Tert-butyl(6-iodohexyloxy)dimethylsilane CAS No. 103483-32-5

Tert-butyl(6-iodohexyloxy)dimethylsilane

Cat. No. B1649705
M. Wt: 342.33 g/mol
InChI Key: UPYCEVUYBCJLIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05401732

Procedure details

A solution of sodium iodide (13.5 g, 90 mmol) and 1-(tert-butyldimethylsilyloxy)-6-chloro-hexane (Preparation 20) (8.35 g, 22 mmol) in acetone (70 ml) was refluxed overnight. The reaction mixture was cooled to room temperature and filtered. The filtrate was worked-up (hexane) to give the desired compound as yellow oil.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
8.35 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I-:1].[Na+].[Si:3]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]Cl)([C:6]([CH3:9])([CH3:8])[CH3:7])([CH3:5])[CH3:4]>CC(C)=O>[Si:3]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][I:1])([C:6]([CH3:9])([CH3:8])[CH3:7])([CH3:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
8.35 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCCCCCCl
Name
Quantity
70 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCCCCCI

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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